molecular formula C11H19F3N2O2 B2415972 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid CAS No. 1975117-53-3

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid

Cat. No.: B2415972
CAS No.: 1975117-53-3
M. Wt: 268.28
InChI Key: MXDGEXZKSQVVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C11H19F3N2O2. It features a piperazine ring substituted with a trifluoropropyl group and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine with 3,3,3-trifluoropropyl bromide, followed by the introduction of a butanoic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Indole derivatives

Uniqueness

2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-2-9(10(17)18)16-7-5-15(6-8-16)4-3-11(12,13)14/h9H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGEXZKSQVVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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